6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester
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Overview
Description
6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester is an organic compound with the molecular formula C11H10O6. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester typically involves the esterification of 6-hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid. One common method is the Fischer esterification, which involves reacting the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production. Additionally, the use of alternative catalysts and solvents can improve the overall yield and reduce the environmental impact of the process .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its ability to interact with biological molecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be due to its inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-acetic acid: Similar structure but lacks the ethyl ester group.
6-Hydroxy-1,3-benzodioxole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
6-Methoxy-1,3-benzodioxole-5-acetic acid ethyl ester: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and ester groups allow for diverse chemical reactivity, while its benzodioxole core provides a stable and versatile scaffold for further modifications .
Properties
IUPAC Name |
ethyl 2-(6-hydroxy-1,3-benzodioxol-5-yl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-2-15-11(14)10(13)6-3-8-9(4-7(6)12)17-5-16-8/h3-4,12H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKURVFGNBYVBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC2=C(C=C1O)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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